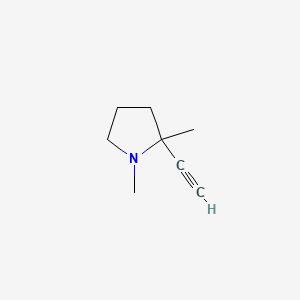

2-Ethynyl-1,2-dimethylpyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13N |

|---|---|

Molecular Weight |

123.20 g/mol |

IUPAC Name |

2-ethynyl-1,2-dimethylpyrrolidine |

InChI |

InChI=1S/C8H13N/c1-4-8(2)6-5-7-9(8)3/h1H,5-7H2,2-3H3 |

InChI Key |

VDQYLHYDLRRNLY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCN1C)C#C |

Origin of Product |

United States |

Contextualization of Ethynyl Substituted Heterocycles in Synthetic Strategies

Ethynyl-substituted heterocycles are a class of organic compounds that have garnered considerable attention in synthetic chemistry. The ethynyl (B1212043) group, with its carbon-carbon triple bond, is a versatile functional handle for a wide array of chemical transformations. These include, but are not limited to, cycloaddition reactions, cross-coupling reactions, and nucleophilic additions.

The incorporation of an ethynyl moiety into a heterocyclic framework imparts a degree of conformational rigidity to the molecule. clockss.org This structural constraint can be highly advantageous in the design of molecules with specific three-dimensional orientations, a critical factor in fields such as drug design and materials science. Ynamines, which feature a nitrogen atom directly attached to a carbon-carbon triple bond, are a particularly reactive and useful subclass of ethynyl heterocycles, valued for their regioselectivity in reactions with various electrophiles. clockss.org The synthesis of ethynyl-substituted heterocycles can be achieved through several pathways, including elimination reactions, nucleophilic substitutions, and isomerization processes. clockss.org

Significance of Pyrrolidine Scaffolds in Advanced Chemical Synthesis

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a ubiquitous structural motif found in a vast number of natural products and synthetic compounds with significant biological activity. Its prevalence has rendered it a privileged scaffold in medicinal chemistry and a key target in organic synthesis.

The development of efficient and stereoselective methods for the synthesis of substituted pyrrolidines is an area of intense research. organic-chemistry.org Modern synthetic strategies often employ transition-metal catalysis and organocatalysis to achieve high levels of control over the stereochemical outcome of these reactions. The ability to construct α-chiral pyrrolidine libraries is particularly valuable for the rapid generation of diverse molecular entities for screening in drug discovery programs. rsc.org

Overview of Stereochemical Considerations in Chiral Building Blocks

Chirality, or the "handedness" of a molecule, is a fundamental concept in organic chemistry with profound implications for biological activity. A molecule and its non-superimposable mirror image, known as enantiomers, can exhibit vastly different pharmacological and toxicological profiles. For a molecule to be chiral, it typically possesses a stereocenter, often a carbon atom bonded to four different substituents. youtube.com

The stereochemistry of 2-Ethynyl-1,2-dimethylpyrrolidine is of particular interest. The carbon atom at the 2-position of the pyrrolidine (B122466) ring, to which both the ethynyl (B1212043) and a methyl group are attached, is a quaternary stereocenter. The synthesis of such sterically hindered centers with high enantiomeric purity presents a significant challenge in synthetic chemistry. The relative stereochemistry between the two methyl groups (at positions 1 and 2) further adds to the molecular complexity. The development of synthetic routes that can control the absolute and relative stereochemistry of these centers is crucial for the preparation of enantiomerically pure this compound, which would be essential for elucidating its structure-activity relationships.

Research Landscape and Potential Academic Contributions of 2 Ethynyl 1,2 Dimethylpyrrolidine

Retrosynthetic Analysis for this compound Derivatives

A logical retrosynthetic analysis of this compound breaks the molecule down into simpler, more readily available starting materials. The key disconnections would be at the C-C bond of the ethynyl group and the N-C bonds of the pyrrolidine ring.

A primary disconnection would involve the late-stage introduction of the ethynyl group. This suggests a precursor such as a 2-hydroxy-1,2-dimethylpyrrolidine or a related electrophilic species. The ethynyl group could then be installed via nucleophilic addition of an acetylide equivalent.

A deeper retrosynthetic cut would dismantle the pyrrolidine ring itself. This could be envisioned through a cyclization reaction, for instance, from a linear amino ketone or amino aldehyde precursor. The stereochemistry at the C2 position would be a critical consideration in this approach.

Enantioselective Synthesis Approaches to (2R)- and (2S)-2-Ethynyl-1,2-dimethylpyrrolidine

Achieving an enantiomerically pure form of this compound is a significant synthetic hurdle. Several established strategies in asymmetric synthesis could be employed to control the stereochemistry at the C2 position.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are powerful tools for inducing stereoselectivity. In a potential synthesis, a chiral auxiliary could be attached to a precursor molecule to direct the diastereoselective formation of the C2 stereocenter. For example, an achiral N-acylpyrrolidinone could be alkylated or subjected to an addition reaction in the presence of a chiral auxiliary. Subsequent removal of the auxiliary would yield the enantiomerically enriched product. The choice of auxiliary would be crucial for achieving high diastereoselectivity.

Asymmetric Catalysis in Stereocenter Formation

Asymmetric catalysis offers an efficient and atom-economical approach to enantioselective synthesis. A key step, such as the reduction of a cyclic imine or the alkylation of a prochiral enolate, could be catalyzed by a chiral metal complex or an organocatalyst. For instance, the asymmetric hydrogenation of a suitable unsaturated precursor could establish the C2 stereocenter with high enantiomeric excess.

Chiral Pool Synthesis Utilizing Natural Precursors

The "chiral pool" refers to the use of readily available, enantiomerically pure natural products as starting materials. A plausible strategy for the synthesis of (2R)- or (2S)-2-ethynyl-1,2-dimethylpyrrolidine could begin with a chiral amino acid, such as proline, or a chiral alkaloid. These starting materials would provide a pre-existing stereocenter that could be elaborated through a series of chemical transformations to arrive at the target molecule.

Protecting Group Strategies for Ethynyl and Amine Functionalities

The presence of both a reactive terminal alkyne and a secondary amine in the target molecule necessitates a careful protecting group strategy to avoid unwanted side reactions during the synthesis.

The ethynyl group is often protected to prevent its reaction as a nucleophile or its participation in undesired coupling reactions. A common protecting group for terminal alkynes is the trimethylsilyl (B98337) (TMS) group, which is readily installed and can be selectively removed under mild conditions.

The secondary amine of the pyrrolidine ring is also nucleophilic and may require protection, particularly during reactions involving strong bases or electrophiles. Common amine protecting groups include carbamates such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), which can be removed under acidic or hydrogenolytic conditions, respectively. The choice of protecting groups for the ethynyl and amine functionalities must be orthogonal, meaning that one can be removed without affecting the other.

Optimization of Reaction Conditions for Scalable Synthesis

For any synthetic route to be practically useful, it must be amenable to scale-up. This requires careful optimization of all reaction conditions. Key parameters to consider include:

Solvent: The choice of solvent can significantly impact reaction rates, yields, and selectivity.

Temperature: Reactions should be run at the optimal temperature to ensure efficient conversion while minimizing side product formation.

Catalyst Loading: In catalytic reactions, minimizing the amount of catalyst used is crucial for cost-effectiveness and ease of purification.

Purification Methods: Efficient and scalable purification techniques, such as crystallization or distillation, are preferred over chromatographic methods.

A thorough investigation of these parameters for each step of the synthetic sequence would be essential to develop a robust and scalable process for the production of this compound.

Development of Novel Synthetic Pathways to the Pyrrolidine Core and Ethynyl Moiety

The construction of the this compound framework necessitates a synthetic strategy that can efficiently assemble the pyrrolidine ring and introduce the sterically demanding quaternary center at the C2 position, which bears both a methyl and an ethynyl group. A logical and convergent approach involves the synthesis of a suitable pyrrolidinone precursor followed by the introduction of the ethynyl group.

A plausible and novel pathway commences with the synthesis of 1,2-dimethylpyrrolidin-2-one. This intermediate can be envisioned to undergo nucleophilic addition of an acetylide anion to the ketone functionality, thereby generating the desired 2-ethynyl-1,2-dimethylpyrrolidin-2-ol, which can then be further transformed if necessary.

A key reaction in this proposed synthesis is the addition of a lithium acetylide to the ketone of a pyrrolidinone precursor. The generation of lithium acetylide is a well-established procedure, typically involving the deprotonation of acetylene (B1199291) gas with a strong base such as n-butyllithium at low temperatures. orgsyn.org To prevent the formation of the undesired dilithium (B8592608) acetylide, it is crucial to add the butyllithium (B86547) solution slowly to an excess of a well-stirred acetylene solution. orgsyn.org

The subsequent reaction of the generated lithium acetylide with a ketone, in this hypothetical case 1,2-dimethylpyrrolidin-2-one, would proceed via a 1,2-addition to the carbonyl group. Such additions of lithium acetylides to ketones are known to be highly efficient, affording the corresponding propargyl alcohols in high yields. orgsyn.org The reaction is typically conducted at low temperatures, such as -78 °C, to ensure selectivity and stability of the reagents.

An alternative, though potentially more challenging, approach could involve the direct ethynylation of a pre-formed 1,2-dimethylpyrrolidine. However, this would likely require harsh conditions and may suffer from a lack of regioselectivity. Therefore, the strategy of building the pyrrolidine core first, in the form of a pyrrolidinone, and then introducing the ethynyl group represents a more controlled and synthetically viable route.

The stereochemistry of the newly formed chiral center at C2 is a critical consideration. While the proposed synthesis using an achiral precursor would result in a racemic mixture, stereoselective synthesis could potentially be achieved. This could involve the use of a chiral auxiliary on the pyrrolidine ring or the application of a chiral ligand in the acetylide addition step. For instance, the use of chiral ligands like sparteine (B1682161) or BINOL derivatives has been shown to induce high enantioselectivity in the addition of organolithium reagents to carbonyls. nih.gov

The table below outlines a hypothetical synthetic sequence for the preparation of this compound, highlighting the key transformations and reagents.

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product | Relevant Findings/Citations |

| 1 | N-Methylation of 5-methylpyrrolidin-2-one | Methyl iodide, a suitable base (e.g., NaH) | 1,5-Dimethylpyrrolidin-2-one | General N-alkylation of amides. |

| 2 | Oxidation of the α-carbon | A suitable oxidizing agent (e.g., RuO4) | 1,2-Dimethylpyrrolidin-2-one | Oxidation of N-alkyl lactams. |

| 3 | Ethynylation | Lithium acetylide (from acetylene and n-BuLi), THF, -78 °C | 2-Ethynyl-1,2-dimethylpyrrolidin-2-ol | Addition of lithium acetylides to ketones is a well-established method. orgsyn.org |

| 4 | Reduction of the hydroxyl group (optional) | A suitable reducing agent (e.g., triethylsilane and a Lewis acid) | This compound | Deoxygenation of tertiary alcohols. |

This proposed pathway offers a flexible and modular approach to the synthesis of this compound and its derivatives. The availability of various substituted pyrrolidinones as starting materials would allow for the synthesis of a library of related compounds for further investigation. The key to the success of this strategy lies in the efficient execution of the ethynylation step, which is a powerful and well-documented transformation in organic synthesis.

Reactivity of the Terminal Alkyne: Click Chemistry and Related Functionalizations

The terminal ethynyl group is a versatile functional handle that can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. libretexts.orgresearchgate.net This reaction is known for its reliability, broad substrate scope, and tolerance of a wide array of functional groups. researchgate.net The reaction involves the copper(I)-catalyzed reaction between a terminal alkyne, such as this compound, and an organic azide (B81097).

The catalytic cycle is generally understood to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing intermediate. This intermediate then undergoes rearrangement and protonolysis to yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst. The use of copper catalysts ensures the exclusive formation of the 1,4-regioisomer, in contrast to the uncatalyzed reaction which yields a mixture of 1,4- and 1,5-isomers. libretexts.org

| Reactants | Catalyst | Product | Key Features |

| This compound, Organic Azide | Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) | 1-(1,2-dimethylpyrrolidin-2-yl)-4-substituted-1H-1,2,3-triazole | High regioselectivity (1,4-isomer), mild reaction conditions, high yields. |

Palladium-Catalyzed Sonogashira Cross-Coupling Reactions

The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.gov For a molecule like this compound, this reaction would allow for the direct attachment of various aryl or vinyl substituents to the ethynyl group, leading to the formation of conjugated enynes and arylalkynes.

The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl/vinyl halide to the Pd(0) complex is followed by transmetalation with a copper acetylide, and subsequent reductive elimination to give the final product and regenerate the Pd(0) catalyst. The copper cycle involves the formation of the copper acetylide from the terminal alkyne, which is the active species for the transmetalation step. nih.gov Copper-free Sonogashira protocols have also been developed. nih.gov

| Reactants | Catalysts | Base | Product |

| This compound, Aryl/Vinyl Halide | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI) | Amine base (e.g., triethylamine, diisopropylamine) | 2-(Arylethynyl)-1,2-dimethylpyrrolidine or 2-(Vinylethynyl)-1,2-dimethylpyrrolidine |

Hydration and Hydroamination Reactions of the Ethynyl Group

The ethynyl group of this compound can undergo hydration reactions, typically catalyzed by mercury salts or other transition metals, to yield a methyl ketone. This reaction follows Markovnikov's rule, where the initial enol intermediate tautomerizes to the more stable ketone.

Hydroamination, the addition of an N-H bond across the alkyne, can also be envisioned. This reaction can be catalyzed by various transition metals and can proceed in either an intermolecular or intramolecular fashion, though the latter is not possible for this compound. The regioselectivity of hydroamination can often be controlled by the choice of catalyst and reaction conditions.

Cycloaddition Reactions (e.g., [2+2+2] cycloadditions, Diels-Alder type)

Terminal alkynes are known to participate in various cycloaddition reactions. For instance, in [2+2+2] cycloadditions, typically catalyzed by transition metals like cobalt or rhodium, an alkyne can react with another alkyne and a variety of other unsaturated partners to form substituted benzene (B151609) rings.

While less common for simple alkynes, they can also act as dienophiles in Diels-Alder reactions, particularly when activated by electron-withdrawing groups. In the case of this compound, its reactivity in such [4+2] cycloadditions would depend on the nature of the diene partner.

Transformations Involving the Pyrrolidine Nitrogen Atom

The tertiary amine of the pyrrolidine ring offers a site for further functionalization, primarily through reactions at the nitrogen atom.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

cannot be addressed due to the absence of foundational research on this specific chemical entity. Further investigation into this compound would require novel laboratory research to establish its properties and reactivity.

No Publicly Available Research Found for "this compound"

Following a comprehensive and targeted search of scientific databases and scholarly articles, it has been determined that there is a significant lack of publicly available research on the chemical compound This compound . As a result, it is not possible to generate a detailed, scientifically accurate article focusing solely on its applications in advanced organic synthesis as per the requested outline.

As a chiral building block in asymmetric synthesis for the construction of complex polycyclic systems or the synthesis of chiral heterocycles and natural product scaffolds.

As a scaffold precursor in medicinal chemistry research for the design and synthesis of novel pharmacophore analogs or the development of molecular probes and research tools.

As a ligand or ligand precursor in catalysis .

While the searches provided general information on related concepts such as the importance of the pyrrolidine scaffold in drug discovery, the use of ethynyl groups in chemical probes, and general methods for synthesizing complex molecules, no literature specifically mentions or details the properties and applications of this compound.

Therefore, without any specific research findings, synthetic methodologies, or documented applications for this particular compound, the creation of an authoritative and informative article as outlined in the user's request cannot be fulfilled. Any attempt to do so would be speculative and would not adhere to the strict requirement of focusing solely on "this compound."

Development as a Ligand or Ligand Precursor in Catalysis

Application in Transition Metal-Catalyzed Asymmetric Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient and selective formation of chemical bonds. Chiral ligands are crucial for controlling the stereochemical outcome of these reactions. While pyrrolidine-based ligands are widely employed, there are no documented examples of this compound being used as a ligand in any transition metal-catalyzed asymmetric reaction. The potential of the ethynyl group to coordinate with a metal center or to serve as a reactive handle for further ligand modification has not been explored in the available literature.

Design of Chiral Catalysts Incorporating the Pyrrolidine Moiety

The development of novel chiral catalysts is a continuous effort in the field of asymmetric synthesis. The rigid structure and defined stereochemistry of the pyrrolidine ring make it an attractive building block for such catalysts. However, there is no evidence in the scientific literature of this compound being incorporated into the design of any new chiral catalysts, either as the primary catalytic unit or as a supporting ligand.

Integration into Combinatorial Chemistry Libraries for Research Exploration

Combinatorial chemistry is a powerful tool for the rapid synthesis of a large number of diverse compounds, which can then be screened for biological activity or other desired properties. The ethynyl group of this compound would be well-suited for click chemistry reactions, a common strategy in the assembly of combinatorial libraries. Despite this potential, there are no reports of its inclusion as a building block in any combinatorial library aimed at research exploration.

Application in Materials Science Research

The unique electronic and structural features of alkynes have led to their incorporation into various advanced materials. The following subsections explore potential applications in materials science for which no data exists for this compound.

(e.g., polymerizable monomers, supramolecular assemblies)

The terminal alkyne functionality of this compound suggests its potential as a monomer in polymerization reactions, such as those catalyzed by transition metals or initiated by radical or anionic methods. The resulting polymers could possess interesting chiral properties. Furthermore, the pyrrolidine nitrogen and the alkyne's pi-system could participate in non-covalent interactions, making it a candidate for the construction of supramolecular assemblies. However, a comprehensive search of the materials science literature has not revealed any studies on the polymerization of this specific monomer or its use in the formation of supramolecular structures.

Advanced Characterization and Structural Elucidation Techniques for 2 Ethynyl 1,2 Dimethylpyrrolidine and Its Derivatives

Spectroscopic Methodologies for Structural Assignment

The primary structure, connectivity, and functional group composition of 2-Ethynyl-1,2-dimethylpyrrolidine are established through a combination of powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the stereochemical relationships between atoms. At the same time, Infrared (IR) and Raman spectroscopy confirm the presence of key functional groups, and High-Resolution Mass Spectrometry (HRMS) provides an exact molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectroscopy are employed to assign the connectivity and relative stereochemistry of the molecule.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms. The chemical shifts, splitting patterns (multiplicity), and coupling constants are all indicative of the local electronic environment and the spatial relationship between neighboring protons.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the precise connectivity within the molecule by showing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC). For determining the conformation and relative stereochemistry, NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial as it reveals through-space interactions between protons that are close in proximity, regardless of their bonding connectivity.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| N-CH₃ | 2.35 | s | - | 40.2 |

| C2-CH₃ | 1.30 | s | - | 28.5 |

| C3-Hα | 1.85 | m | - | 38.1 |

| C3-Hβ | 2.05 | m | - | |

| C4-Hα | 1.70 | m | - | 23.5 |

| C4-Hβ | 1.90 | m | - | |

| C5-Hα | 2.90 | m | - | 55.8 |

| C5-Hβ | 3.10 | m | - | |

| C≡CH | 2.20 | s | - | 84.1 (C≡CH) |

| C≡CH | - | - | - | 71.5 (C≡CH) |

| C2 | - | - | - | 65.4 |

Note: This data is a representative example and may not reflect actual experimental values.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational transitions of a molecule. For this compound, the key characteristic absorptions would be:

C-H stretch (alkynyl): A sharp, strong band around 3300 cm⁻¹.

C≡C stretch (alkynyl): A weak but sharp absorption in the range of 2100-2140 cm⁻¹.

C-H stretch (aliphatic): Multiple bands in the region of 2850-3000 cm⁻¹.

C-N stretch: An absorption in the 1020-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, the C≡C stretching vibration, which is often weak in the IR spectrum, would be expected to give a strong signal in the Raman spectrum.

Table 2: Characteristic IR and Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Alkyne C-H | Stretch | ~3300 | ~3300 |

| Alkyne C≡C | Stretch | ~2120 | ~2120 |

| Alkane C-H | Stretch | 2850-3000 | 2850-3000 |

| C-N | Stretch | 1020-1250 | 1020-1250 |

Note: These are typical frequency ranges and the exact values can vary.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or five decimal places), the exact molecular formula can be unequivocally established. For this compound (C₈H₁₃N), the expected exact mass would be calculated and compared to the experimentally determined value.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the assignments made from NMR and IR spectroscopy.

Chiroptical Spectroscopy for Absolute Configuration Determination

As this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration (R or S) of a specific enantiomer. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Circular Dichroism (CD) Spectroscopy Analysis

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum is a plot of this differential absorption, typically expressed as molar ellipticity ([θ]), against wavelength. The resulting positive or negative peaks are known as Cotton effects.

The sign and magnitude of the Cotton effects are directly related to the absolute configuration of the molecule. By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations for both the R and S enantiomers, the absolute configuration can be confidently assigned. nih.gov

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. An ORD spectrum plots the specific rotation ([α]) against wavelength.

Similar to CD spectroscopy, the shape of the ORD curve, particularly in the region of an absorption band (anomalous dispersion or Cotton effect), is characteristic of the absolute configuration of the enantiomer. CD and ORD are mathematically related through the Kronig-Kramers transforms, and together they provide a powerful and corroborative method for assigning absolute stereochemistry. slideshare.net A positive Cotton effect in the CD spectrum corresponds to a positive peak followed by a negative trough in the ORD spectrum, while a negative Cotton effect shows the opposite pattern. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis and Stereochemical Confirmation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique offers unambiguous proof of stereochemistry and provides detailed geometric parameters such as bond lengths, bond angles, and torsion angles. While specific crystallographic data for this compound is not publicly available, the analysis of structurally related pyrrolidine (B122466) derivatives offers significant insights into the likely solid-state conformation of such molecules.

For instance, the crystal structure of N-Methyl-2-pyrrolidone hydrochloride, a related compound featuring the N-methylated pyrrolidine ring, has been determined. researchgate.net The analysis revealed an orthorhombic crystal system with the space group P2₁2₁2₁. researchgate.net The five-membered ring in the N-Methyl-2-pyrrolidonium cation adopts a shallow envelope conformation. researchgate.net Such data from analogous structures are invaluable for computational modeling and for predicting the solid-state behavior of this compound derivatives.

A recent study in July 2025 detailed the structural establishment of a complex N-methacryloyl-N-methylbenzamide derivative by X-ray diffraction, for which the crystallographic data has been deposited with the Cambridge Crystallographic Data Centre (CCDC 2311342). acs.org The availability of such data for complex molecules containing a cyclic nitrogen moiety provides a rich database for comparative structural analysis. acs.org

The general approach to the synthesis and X-ray crystal structure determination of various pyrrolidine-2,4-diones and related heterocycles derived from acetoacetanilides also contributes to a broader understanding of the structural landscape of substituted pyrrolidines. researchgate.net

Below is a table summarizing the crystallographic data for a related pyrrolidine derivative, N-Methyl-2-pyrrolidone hydrochloride. researchgate.net

| Parameter | Value |

| Compound | N-Methyl-2-pyrrolidone hydrochloride |

| Chemical Formula | C₅H₁₀NO⁺·Cl⁻ |

| Molecular Weight | 135.59 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.9983 (2) Å, b = 8.9537 (2) Å, c = 12.5976 (4) Å |

| Volume | 692.46 (4) ų |

| Z | 4 |

| Temperature | 200 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Data sourced from Herler et al. (2007). researchgate.net

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are paramount for assessing the chemical purity and determining the enantiomeric excess (e.e.) of chiral compounds like this compound. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used techniques for this purpose.

The separation of enantiomers requires a chiral environment, which can be achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. chiralpedia.comencyclopedia.pub The choice of the chiral selector and the chromatographic conditions are critical for achieving successful enantioseparation. chiralpedia.com

In the context of substituted pyrrolidines, various chromatographic strategies have been successfully employed. For example, in the synthesis of 2-substituted pyrrolidines, both achiral and chiral GC have been utilized for analysis after acetylation of the product. nih.govacs.org For other substrates in the same study, HPLC analysis was performed after quenching the reaction with acetonitrile (B52724) and dilution. nih.govacs.org This highlights the adaptability of chromatographic methods to different analytes within the same class of compounds.

A study on the synthesis of chiral pyrrolidines and azepanes employed GC-MS analysis to determine product conversion and chiral GC-FID analysis to determine the enantiomeric excess. nih.gov This combination of techniques provides comprehensive information on both the progress of the reaction and the stereochemical outcome.

The general strategies for chiral HPLC separation involve either direct or indirect methods. chiralpedia.com The direct method, which is more common, uses a chiral stationary phase to differentiate between the enantiomers. chiralpedia.comencyclopedia.pub Indirect methods involve derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. chiralpedia.com

The following table provides examples of chromatographic conditions used for the analysis of related chiral pyrrolidine derivatives.

| Technique | Compound Type | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detection | Purpose | Reference |

| Chiral GC | 2-Substituted Pyrrolidines | Not specified | Not specified | Not specified | Enantiomeric Excess Determination | nih.govacs.org |

| HPLC | 2-Substituted Pyrrolidines | Not specified | Acetonitrile/Water/TFA | Not specified | Yield Determination | nih.govacs.org |

| GC-MS | Pyrrolidine derivatives | Not specified | Not specified | Mass Spectrometry | Purity and Conversion Analysis | nih.gov |

| Chiral GC-FID | Chiral Pyrrolidines | Not specified | Not specified | Flame Ionization Detector | Enantiomeric Excess Determination | nih.gov |

It is important to note that the development of a specific chromatographic method for this compound would require systematic screening of different chiral stationary phases and optimization of mobile phase composition, flow rate, and temperature to achieve baseline separation of the enantiomers.

Computational and Theoretical Studies on 2 Ethynyl 1,2 Dimethylpyrrolidine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the electronic distribution and energetic properties of a molecule. For 2-Ethynyl-1,2-dimethylpyrrolidine, these calculations are crucial for predicting its stability, reactivity, and spectroscopic characteristics. Methods such as Density Functional Theory (DFT) are commonly used to provide a balance between computational cost and accuracy for a molecule of this size.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which the molecule is most likely to donate electrons, characterizing it as a nucleophile. Conversely, the LUMO indicates the region most susceptible to accepting electrons, defining its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the electron-rich ethynyl (B1212043) group and the nitrogen atom of the pyrrolidine (B122466) ring are expected to significantly influence the FMOs. The HOMO is likely to have significant contributions from the nitrogen lone pair and the π-system of the alkyne, while the LUMO is anticipated to be the corresponding π* antibonding orbital of the ethynyl group.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Note: These values are representative examples calculated using DFT at the B3LYP/6-31G(d) level of theory and can vary based on the computational method and basis set used.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.85 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |

| LUMO | 1.20 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

| HOMO-LUMO Gap | 8.05 | Energy difference; indicator of chemical stability and reactivity. |

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, particularly in identifying and characterizing transition states. A transition state represents the highest energy point along the lowest energy path from reactants to products and is a critical factor in determining the reaction rate.

For this compound, the ethynyl group is a primary site for chemical transformations, such as cycloadditions (e.g., click chemistry), hydrohalogenation, or metal-catalyzed couplings. Transition state modeling for a hypothetical reaction, like a [3+2] cycloaddition with an azide (B81097), would involve:

Locating the Transition State Structure: Algorithms are used to search for a first-order saddle point on the potential energy surface corresponding to the transition state.

Frequency Analysis: A subsequent frequency calculation is performed to confirm the nature of the stationary point. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate.

Activation Energy Calculation: The energy difference between the transition state and the ground state of the reactants provides the activation energy (Ea), a key parameter for predicting the reaction's feasibility and kinetics.

These models allow for a comparison of different potential reaction pathways, enabling predictions of regioselectivity and stereoselectivity.

Conformational Analysis and Stereoelectronic Effects

Molecular Dynamics (MD) simulations provide a computational "microscope" to observe the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model molecular vibrations, rotations, and conformational transitions in a simulated environment (e.g., in a solvent like water or chloroform).

For this compound, an MD simulation would reveal:

Pyrrolidine Ring Puckering: The five-membered pyrrolidine ring is not planar and undergoes rapid puckering between various "envelope" and "twist" conformations.

Substituent Rotation: The simulation would show the rotational freedom of the N-methyl, C-methyl, and ethynyl groups, identifying any steric hindrances that might restrict their movement.

Solvent Interactions: When simulated in a solvent, MD can illustrate how solvent molecules arrange around the solute, highlighting potential hydrogen bonding sites and hydrophobic interactions.

To map the conformational landscape, a systematic or stochastic search of the molecule's conformational space is performed. Each identified conformer is then subjected to geometry optimization to find its local energy minimum. The result is a map of the different stable three-dimensional arrangements of the molecule and their relative energies.

The primary conformational flexibility in this compound arises from the puckering of the pyrrolidine ring and the relative orientation of its three substituents. Key conformers would differ based on whether the ethynyl and methyl groups at the C2 position adopt pseudo-axial or pseudo-equatorial orientations relative to the ring's average plane.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound (Note: Energies are relative to the most stable conformer (Conformer A), calculated at a representative level of theory. The labels 'ax' and 'eq' refer to the pseudo-axial and pseudo-equatorial positions of the ethynyl group.)

| Conformer ID | Ethynyl Group Orientation | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A | Pseudo-equatorial | 0.00 | 75.8 |

| B | Pseudo-axial | 0.85 | 24.2 |

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). While this is a foundational tool in drug discovery, the theoretical principles focus on the physics of intermolecular interactions rather than biological outcomes.

In a theoretical docking study of this compound, the process would involve:

Ligand and Receptor Preparation: The 3D structure of the lowest energy conformer of this compound would be generated and its charges assigned. A hypothetical receptor binding site would be defined, often from an existing protein crystal structure.

Docking Algorithm: A search algorithm would systematically place the ligand in numerous positions and orientations within the defined binding site.

Scoring Function: Each generated pose would be evaluated by a scoring function, which is a mathematical model that estimates the binding affinity. The scoring function calculates the energy of interaction by summing contributions from various forces, including:

Van der Waals interactions: Between the ligand and receptor atoms.

Electrostatic interactions: Arising from the partial charges on the atoms. The tertiary amine of the pyrrolidine ring could act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor.

Hydrogen bonding: The nitrogen atom is a potential hydrogen bond acceptor.

π-Interactions: The electron-rich ethynyl group could engage in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) or cation-π interactions with charged residues in the receptor pocket.

Analysis of Poses: The resulting poses are ranked by their scores. The top-ranked poses provide hypotheses about the most likely binding mode and the key intermolecular interactions that stabilize the ligand-receptor complex.

This theoretical modeling provides a structural hypothesis for how the molecule might interact with a binding partner, guided by the fundamental principles of molecular mechanics and thermodynamics.

Prediction of Spectroscopic Properties through Computational Methods

The spectroscopic characterization of novel compounds is a cornerstone of chemical analysis. While experimental techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable, computational methods have emerged as powerful predictive tools. These in silico approaches not only complement experimental data but can also guide synthetic efforts and provide a deeper understanding of molecular structure and dynamics. For this compound, computational chemistry offers a pathway to predict its spectroscopic signatures, even in the absence of extensive experimental studies.

The primary theoretical framework for predicting spectroscopic properties is Density Functional Theory (DFT). numberanalytics.comnih.gov This quantum chemical method calculates the electronic structure of a molecule, from which various properties, including NMR chemical shifts and vibrational frequencies, can be derived. numberanalytics.comscielo.br The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.govscielo.br For pyrrolidine derivatives and related heterocyclic systems, the B3LYP functional combined with basis sets such as 6-31G(d,p) or the more extensive 6-311+G(2d,p) has been shown to provide a good balance between computational cost and accuracy. nih.govscielo.br

Prediction of NMR Spectra

The prediction of ¹H and ¹³C NMR spectra is a common application of computational chemistry in structural elucidation. scielo.br The Gauge-Invariant Atomic Orbital (GIAO) method is frequently employed within the DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus. scielo.br These values are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory. scielo.br

For this compound, a computational approach would first involve the optimization of its molecular geometry. From this optimized structure, the GIAO-DFT calculation would yield predicted chemical shifts for each unique proton and carbon atom. The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM), which can refine the accuracy of the predicted shifts by accounting for solvent effects.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for related structures and the expected effects of the substituents, is presented below. The ethynyl group is expected to have a notable influence on the chemical shift of the adjacent quaternary carbon (C2) and the methyl group attached to it. The N-methyl group's chemical shift would be characteristic of N-alkylated pyrrolidines.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| H (Ethynyl) | 2.0 - 2.5 |

| H (N-CH₃) | 2.2 - 2.6 |

| H (C2-CH₃) | 1.3 - 1.6 |

| H (Pyrrolidine Ring) | 1.7 - 3.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C (Ethynyl, C≡CH) | 80 - 90 |

| C (Ethynyl, C≡CH) | 70 - 80 |

| C2 (Quaternary) | 65 - 75 |

| C5 (Pyrrolidine Ring) | 55 - 65 |

| C (N-CH₃) | 40 - 45 |

| C3, C4 (Pyrrolidine Ring) | 20 - 40 |

| C (C2-CH₃) | 20 - 30 |

Prediction of IR Spectra

Computational methods can also predict the infrared spectrum of a molecule by calculating its vibrational frequencies. youtube.com Following geometry optimization, a frequency calculation is performed. youtube.com This analysis determines the normal modes of vibration, each associated with a specific frequency and intensity. diva-portal.org The resulting data can be plotted to generate a theoretical IR spectrum.

For this compound, key vibrational modes would include:

C≡C-H Stretch: A sharp, characteristic band expected in the 3300-3250 cm⁻¹ region.

C≡C Stretch: A weaker band anticipated around 2150-2100 cm⁻¹.

C-H Stretch (Aliphatic): Multiple bands in the 3000-2850 cm⁻¹ region from the methyl and pyrrolidine ring C-H bonds.

C-N Stretch: Bands in the 1250-1020 cm⁻¹ region.

It is a known issue that harmonic frequency calculations often overestimate vibrational frequencies compared to experimental results due to the neglect of anharmonicity. youtube.com To improve accuracy, the calculated frequencies are often scaled by an empirical factor, or more advanced and computationally intensive anharmonic calculations can be performed. diva-portal.org

Table 3: Predicted Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Alkyne C-H Stretch | 3300 - 3250 |

| Alkane C-H Stretch | 3000 - 2850 |

| Alkyne C≡C Stretch | 2150 - 2100 |

| C-N Stretch | 1250 - 1020 |

Future Research Directions and Emerging Paradigms for 2 Ethynyl 1,2 Dimethylpyrrolidine

Exploration of Sustainable and Green Chemistry Approaches for Synthesis

Future research into the synthesis of 2-Ethynyl-1,2-dimethylpyrrolidine would benefit from the application of green chemistry principles. The development of synthetic routes that utilize renewable starting materials, minimize waste, and employ environmentally benign solvents and catalysts would be a primary objective. Methodologies such as one-pot reactions, which reduce the number of purification steps and thus solvent usage, could be explored. Furthermore, investigating the use of biocatalysis, employing enzymes to perform key transformations under mild conditions, could offer a highly sustainable and selective approach to its synthesis. The efficiency of any proposed green synthesis could be evaluated using metrics such as atom economy and the E-factor.

Development of Advanced Catalytic Systems Incorporating the Compound

The unique structural features of this compound, specifically the chiral pyrrolidine (B122466) ring and the reactive ethynyl (B1212043) group, suggest its potential as a ligand in advanced catalytic systems. Future investigations could focus on coordinating this molecule with various transition metals to create novel catalysts. These catalysts could then be screened for their efficacy in a range of organic transformations, such as asymmetric hydrogenation, cross-coupling reactions, and cycloadditions. The electronic and steric properties imparted by the 1,2-dimethylpyrrolidine moiety could induce high levels of stereoselectivity, making these potential catalysts valuable for the synthesis of chiral molecules.

Integration into Flow Chemistry Methodologies for Efficient Production

To enable efficient and scalable production of this compound, the integration of its synthesis into flow chemistry systems presents a promising avenue. Continuous flow reactors offer advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automated process control and optimization. Researchers could develop a multi-step flow synthesis, where each reaction step is performed in a dedicated module, allowing for in-line purification and analysis. This approach would not only facilitate larger-scale production but also enable the rapid exploration of reaction parameters to maximize yield and purity.

Discovery of Novel Reactivity Patterns and Synthetic Transformations

The ethynyl group in this compound is a versatile functional handle that could participate in a wide array of chemical transformations. Future synthetic research could explore its reactivity in reactions such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and various cyclization reactions to construct more complex heterocyclic scaffolds. The proximity of the chiral pyrrolidine ring could influence the stereochemical outcome of these reactions, leading to the discovery of novel diastereoselective transformations. Investigating the reactivity of the tertiary amine in conjunction with the alkyne could also unveil unique reaction pathways.

Computational Design of Next-Generation Analogues for Targeted Research Applications

Computational chemistry and molecular modeling will be instrumental in guiding the future development of analogues of this compound. Density Functional Theory (DFT) calculations could be employed to predict the reactivity, stability, and electronic properties of the molecule and its derivatives. By systematically modifying the substituents on the pyrrolidine ring or the ethynyl group in silico, researchers can design next-generation analogues with tailored properties for specific applications, such as enhanced catalytic activity, improved binding affinity to a biological target, or specific material properties. This computational pre-screening can significantly streamline experimental efforts by prioritizing the synthesis of the most promising candidates.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Ethynyl-1,2-dimethylpyrrolidine, and how can reaction conditions be optimized?

- Methodological Answer : Start with established protocols for pyrrolidine derivatives (e.g., Sonogashira coupling for ethynyl group introduction). Optimize temperature, solvent polarity, and catalyst loading (e.g., Pd/Cu systems) to balance yield and purity. Monitor reaction progress via TLC or GC-MS. Use fractional distillation or preparative HPLC for purification .

- Data Analysis : Compare yields under varying conditions using ANOVA to identify statistically significant variables. Tabulate results (e.g., solvent vs. yield, catalyst loading vs. reaction time).

Q. How can spectroscopic techniques (IR, NMR) validate the structure of this compound?

- Methodological Answer :

- IR : Confirm ethynyl C≡C stretch (~2100–2260 cm⁻¹) and pyrrolidine ring vibrations (C-N stretch ~1200 cm⁻¹).

- ¹H NMR : Identify methyl groups (δ 1.2–1.5 ppm) and ethynyl proton (δ 2.5–3.0 ppm, coupling with adjacent protons).

Cross-validate with NIST spectral databases to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in lab settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store separately from oxidizers. Dispose of waste via certified chemical treatment facilities. Document risk assessments using guidelines from regulatory bodies (e.g., OSHA) .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Use Gaussian or ORCA for DFT calculations to map electron density and frontier orbitals. Simulate transition states for ethynyl group interactions. Validate predictions with experimental kinetic data (e.g., Arrhenius plots). Compare computed vs. observed regioselectivity in cross-coupling reactions .

- Data Contradiction Example : If computational results conflict with experimental yields, re-evaluate solvent effects or basis set accuracy in simulations.

Q. What strategies resolve discrepancies between HPLC purity assays and mass spectrometry data for this compound?

- Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water gradient. Adjust pH to minimize peak tailing.

- MS/MS : Perform fragmentation analysis to distinguish isobaric impurities.

Cross-reference with impurity standards (e.g., EP monographs) and quantify using calibration curves .

Q. How do steric effects from the 1,2-dimethyl groups influence the compound’s nucleophilic reactivity?

- Methodological Answer : Design comparative experiments with unsubstituted pyrrolidine derivatives. Measure reaction rates in SN2 or Michael addition reactions. Use X-ray crystallography to analyze spatial hindrance. Correlate steric parameters (e.g., Tolman cone angles) with kinetic data .

Critical Analysis & Literature Review

Q. How can researchers critically evaluate conflicting solubility data for this compound in polar solvents?

- Methodological Answer : Assess experimental conditions (temperature, solvent grade) in primary sources. Replicate key studies under controlled conditions. Use statistical tools (e.g., Grubbs’ test) to identify outliers. Prioritize data from peer-reviewed journals or NIST .

Q. What ethical and reproducibility standards apply when citing synthetic protocols for this compound?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Disclose modifications to published methods (e.g., catalyst substitutions). Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials. Cite primary literature over patents or non-peer-reviewed sources .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.